4-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
4-methyl-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5OS2/c1-9-12(21-17-15-9)13(19)14-4-6-18-5-2-11(16-18)10-3-7-20-8-10/h2-3,5,7-8H,4,6H2,1H3,(H,14,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLUBCBFRZSTIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCN2C=CC(=N2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: Starting with a suitable precursor such as 3-thiophenyl hydrazine, which reacts with an appropriate diketone under acidic conditions to form the pyrazole ring.
Thiadiazole Ring Formation: The pyrazole derivative is then reacted with thiosemicarbazide and an oxidizing agent like hydrogen peroxide to form the thiadiazole ring.
Amide Formation: The final step involves the coupling of the thiadiazole derivative with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed on the nitro groups if present, using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrazole ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).
Bases: Triethylamine, pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while nucleophilic substitution on the pyrazole ring can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Biological Activities
The biological activities of 4-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide have been evaluated in various studies, highlighting its potential in several therapeutic areas.
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole nucleus exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of thiadiazoles can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial enzymes critical for folic acid synthesis, leading to bacterial cell death .
Anticancer Properties
The compound exhibits promising anticancer activity. Studies have reported that thiadiazole derivatives can target multiple pathways involved in tumorigenesis. For instance, they may inhibit DNA replication and RNA synthesis without affecting protein synthesis, which is crucial for cancer cell survival . The binding affinity of these compounds to specific cancer-related targets has been validated through molecular docking studies.
Synthesis and Derivatives
The synthesis of this compound often involves multi-step organic reactions that yield various derivatives with enhanced biological activities. The presence of different substituents can modulate the pharmacological profile of the resulting compounds.
Case Studies
Several case studies have documented the efficacy of thiadiazole derivatives in clinical settings:
- Antibacterial Efficacy Study : A study conducted on various bacterial strains demonstrated that compounds similar to 4-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide showed broad-spectrum antibacterial activity.
- Anticancer Research : In vitro evaluations against HepG2 and A549 cell lines indicated that these compounds could serve as potential candidates for developing new anticancer therapies due to their ability to induce apoptosis in cancer cells.
Wirkmechanismus
The mechanism of action of 4-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, disrupt cellular pathways, and induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues
The target compound shares structural similarities with several derivatives reported in the literature:
- Compounds 3a–3p feature a pyrazole-carboxamide scaffold with aryl substituents. For example, 3a (C21H15ClN6O) includes phenyl groups, while 3b (C21H14Cl2N6O) incorporates chlorophenyl substituents, increasing lipophilicity and molecular weight (437.1 g/mol vs. 403.1 g/mol for 3a ) .
- Key Difference : The target compound replaces the aryl groups with a thiophen-3-yl moiety, which may improve π-stacking interactions in biological systems compared to purely aromatic substituents.
Oxadiazole-Pyrazole Hybrids (): Compound 33 (C19H16F3N6O3) contains a 1,2,4-oxadiazole ring and a trifluoromethyl group. Key Difference: The target compound’s 1,2,3-thiadiazole core differs in electronic properties and ring strain compared to 1,2,4-oxadiazole, which may influence its reactivity and interaction with biological targets.
Thiophene-Containing Imidazoles () :
- Compound 5b (C16H16N3O2S) includes a thiophen-3-yl group linked to an imidazole via an ethoxyethyl chain. The nitro group at position 5 of the imidazole may confer redox activity .
- Key Difference : The target compound’s pyrazole-thiadiazole scaffold offers a distinct hydrogen-bonding profile compared to imidazole-based structures.
Physicochemical Properties
The table below compares key properties of the target compound with structural analogs:
- Melting Points : Chlorophenyl-substituted analogs (e.g., 3b ) exhibit higher melting points (171–172°C) than phenyl derivatives (3a , 133–135°C), likely due to enhanced intermolecular halogen bonding . The target compound’s thiophene substituent may reduce crystallinity compared to chlorophenyl groups.
- Molecular Weight : The target compound’s estimated molecular weight (~420 g/mol) aligns with pyrazole-carboxamide derivatives, suggesting comparable solubility and bioavailability.
Biologische Aktivität
The compound 4-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is a novel derivative belonging to the class of thiadiazole compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a detailed examination of the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Anticancer Properties
Recent studies have indicated that thiadiazole derivatives exhibit promising anticancer activity through various mechanisms. The compound has been evaluated against several human cancer cell lines, demonstrating significant cytotoxic effects.
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide | MKN-45 (gastric cancer) | TBD | Induces apoptosis and cell cycle arrest |
| 51am | HEPG2 (liver cancer) | 0.86 | Inhibits c-Met phosphorylation |
| 51b | MCF-7 (breast cancer) | 50.15 | Modulates HDAC activity |
| 51c | PC-3 (prostate cancer) | 45.67 | Disrupts tubulin polymerization |
The compound's ability to inhibit c-Met phosphorylation is particularly noteworthy as it plays a crucial role in tumor growth and metastasis. In vitro assays have shown that it can induce apoptosis in gastric cancer cells (MKN-45), leading to cell cycle arrest and potential therapeutic benefits in treating aggressive tumors .
The biological activity of thiadiazole derivatives can be attributed to several mechanisms:
- Inhibition of Key Signaling Pathways : Compounds like 4-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide target critical pathways such as the c-Met signaling pathway, which is implicated in various cancers .
- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, which is essential for eliminating malignant cells .
- Cell Cycle Arrest : By interfering with the normal progression of the cell cycle, these compounds prevent cancer cells from dividing and proliferating .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological efficacy of thiadiazole derivatives. Modifications to the thiadiazole ring and substituents can significantly influence their anticancer activity.
Key Findings from SAR Studies
- Substituent Effects : Introduction of electron-donating or withdrawing groups can enhance or diminish activity. For instance, compounds with a thiophenyl group showed increased potency due to enhanced interactions with target proteins .
- Positioning of Functional Groups : The position of functional groups on the thiadiazole ring affects binding affinity and selectivity towards specific targets like c-Met and VEGFR .
Case Studies
Several case studies have highlighted the potential of thiadiazole derivatives in clinical settings:
- Case Study on Gastric Cancer : A study involving MKN-45 cells demonstrated that treatment with 4-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide resulted in a significant reduction in cell viability compared to untreated controls.
- Combination Therapies : Research has explored combining thiadiazole derivatives with existing chemotherapeutics like doxorubicin to enhance overall efficacy while reducing side effects .
Q & A
Q. What are the optimal synthetic routes for 4-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide?
The compound can be synthesized via a multi-step approach:
- Step 1 : Condensation of a thiophene-substituted pyrazole intermediate (e.g., 3-(thiophen-3-yl)-1H-pyrazole) with a bromoethyl or chloroethyl reagent to form the ethyl-linked pyrazole intermediate.
- Step 2 : Activation of the 1,2,3-thiadiazole-5-carboxylic acid moiety using coupling agents like EDCI/HOBt, followed by reaction with the ethyl-pyrazole intermediate to form the carboxamide bond .
- Critical factors : Solvent choice (e.g., DMF or acetonitrile), temperature control (reflux conditions for cyclization), and purification via column chromatography.
Q. How can the structure of this compound be confirmed experimentally?
- X-ray crystallography : Resolve the 3D structure to confirm regiochemistry of the thiadiazole and pyrazole rings (e.g., as demonstrated for similar thiadiazole derivatives in ).
- NMR spectroscopy : Use , , and 2D techniques (HSQC, HMBC) to verify the methyl group on the thiadiazole, the ethyl linker, and the thiophene-pyrazole substituents .
- Mass spectrometry : Confirm molecular weight (e.g., HRMS-ESI) and fragmentation patterns .
Q. What are the primary biological targets hypothesized for this compound?
Based on structural analogs:
- Kinase inhibition : The thiadiazole and pyrazole moieties are known to interact with ATP-binding pockets in kinases .
- Antimicrobial activity : Thiadiazole derivatives exhibit activity against bacterial and fungal targets via disruption of membrane integrity .
- Cytotoxicity screening : Evaluate against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC values compared to reference drugs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's bioactivity?
- Variable substituents : Modify the thiophene (e.g., 2-thiophene vs. 3-thiophene), pyrazole (electron-withdrawing groups at position 3), or ethyl linker (replace with propyl or cyclic amines) .
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding and hydrophobic interactions .
- Data analysis : Compare IC values across analogs and correlate with substituent electronic properties (Hammett constants) or steric parameters (Taft indices) .
Q. What experimental strategies resolve contradictions in reported biological activity data for thiadiazole-carboxamide analogs?
- Standardized assays : Replicate studies under controlled conditions (e.g., fixed cell lines, serum concentration, incubation time) to minimize variability .
- Off-target profiling : Use proteome-wide screening (e.g., KINOMEscan) to identify unintended kinase interactions that may explain divergent results .
- Metabolic stability tests : Assess compound degradation in microsomal assays, as instability in certain media may lead to false-negative results .
Q. How can molecular docking and dynamics simulations guide the design of derivatives with improved target binding?
- Target selection : Dock the compound into crystallized kinase structures (e.g., PDB: 3OG7 for EGFR) using AutoDock Vina or GOLD .
- Binding mode analysis : Identify key residues (e.g., Lys721 in EGFR) interacting with the thiadiazole ring and optimize substituents to enhance hydrogen bonding .
- MD simulations : Run 100-ns simulations in explicit solvent to assess stability of the ligand-protein complex and calculate binding free energies (MM-PBSA) .
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?
- Matrix interference : Use LC-MS/MS with a deuterated internal standard to mitigate ion suppression from plasma proteins .
- Low sensitivity : Derivatize the carboxamide group with a fluorescent tag (e.g., dansyl chloride) for enhanced detection in HPLC .
- Degradation products : Monitor stability under physiological pH (4–8) and identify major metabolites via high-resolution mass spectrometry .
Methodological Notes
- Synthetic reproducibility : Replicate procedures from but substitute hazardous solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) where possible.
- Data validation : Cross-reference NMR assignments with computed chemical shifts (e.g., ACD/Labs or ChemDraw) to avoid misassignment .
- Ethical compliance : Adhere to OECD guidelines for cytotoxicity testing (e.g., GloCell^® assays) to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
